molecular formula C18H18N4O4S2 B3466654 N-(4,6-dimethyl-2-pyrimidinyl)-4-[(phenylsulfonyl)amino]benzenesulfonamide

N-(4,6-dimethyl-2-pyrimidinyl)-4-[(phenylsulfonyl)amino]benzenesulfonamide

Cat. No.: B3466654
M. Wt: 418.5 g/mol
InChI Key: FQNQQEAPCNKDMD-UHFFFAOYSA-N
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Description

N-(4,6-dimethyl-2-pyrimidinyl)-4-[(phenylsulfonyl)amino]benzenesulfonamide is a useful research compound. Its molecular formula is C18H18N4O4S2 and its molecular weight is 418.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 418.07694742 g/mol and the complexity rating of the compound is 693. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(4,6-dimethyl-2-pyrimidinyl)-4-[(phenylsulfonyl)amino]benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research. This article compiles recent findings from various studies to present a comprehensive overview of its biological activity.

Chemical Structure and Properties

  • Chemical Formula : C16H18N4O4S2
  • Molecular Weight : 382.47 g/mol
  • CAS Number : [not provided in search results]

The compound features a pyrimidine ring substituted with a sulfonamide group, which is known to enhance biological activity through various mechanisms.

1. Anti-inflammatory Activity

Research has shown that derivatives of benzenesulfonamide, including the target compound, exhibit significant anti-inflammatory properties. A study demonstrated that compounds structurally similar to this compound could inhibit carrageenan-induced edema in rats by up to 94.69% at optimal concentrations . This suggests potential efficacy in treating inflammatory conditions.

2. Antimicrobial Activity

The compound's antimicrobial properties have been evaluated against various pathogens. In vitro studies reported minimum inhibitory concentrations (MIC) for several bacterial strains:

  • Escherichia coli : MIC = 6.72 mg/mL
  • Staphylococcus aureus : MIC = 6.63 mg/mL
  • Pseudomonas aeruginosa : MIC = 6.67 mg/mL
  • Candida albicans : MIC = 6.63 mg/mL .

These results indicate that the compound possesses broad-spectrum antimicrobial activity, making it a candidate for further development as an antimicrobial agent.

3. Antioxidant Activity

Antioxidant assays have shown that certain derivatives of benzenesulfonamide exhibit comparable activity to Vitamin C, with IC50 values indicating significant free radical scavenging ability . This property is crucial for preventing oxidative stress-related diseases.

Case Study 1: Anti-inflammatory Efficacy

A study involving the administration of this compound in animal models demonstrated a marked reduction in paw edema compared to control groups. The compound was administered at varying doses, revealing a dose-dependent relationship with anti-inflammatory effects.

Case Study 2: Antimicrobial Spectrum

Another investigation focused on the antimicrobial spectrum of the compound against clinical isolates. The study found that the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a therapeutic agent in infectious diseases.

Summary of Research Findings

Activity TypeEffectiveness (MIC/IC50)Notable Pathogens/Conditions
Anti-inflammatoryInhibition up to 94.69%Carrageenan-induced edema
AntimicrobialMIC = 6.63 - 6.72 mg/mLE. coli, S. aureus, P. aeruginosa
AntioxidantIC50 comparable to Vitamin CGeneral oxidative stress prevention

Properties

IUPAC Name

4-(benzenesulfonamido)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4S2/c1-13-12-14(2)20-18(19-13)22-28(25,26)17-10-8-15(9-11-17)21-27(23,24)16-6-4-3-5-7-16/h3-12,21H,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQNQQEAPCNKDMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.